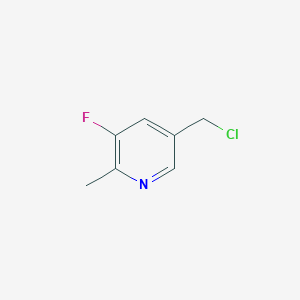

5-(Chloromethyl)-3-fluoro-2-methylpyridine

Description

Contextual Role of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a ubiquitous structural motif found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov In the realm of synthetic chemistry, pyridine derivatives are indispensable scaffolds for drug design and synthesis. nih.gov Their importance stems from their unique electronic characteristics, ease of functionalization, and their ability to act as ligands for metal catalysts. nih.gov Pyridine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them a focal point of medicinal chemistry research. wisdomlib.orgresearchgate.net The pyridine ring's ability to form hydrogen bonds and its moderate basicity contribute to its favorable interactions with biological targets. rsc.org

Strategic Importance of Fluorine and Chloromethyl Moieties in Heterocyclic Systems

The introduction of fluorine and chloromethyl groups into heterocyclic systems like pyridine is a strategic decision made by chemists to fine-tune molecular properties.

Fluorine: The presence of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical and biological characteristics. researchgate.netresearchgate.net Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve bioavailability and lipophilicity. researchgate.netrsc.org The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, while its strong electron-withdrawing nature can influence the acidity and basicity of nearby functional groups. researchgate.net These attributes have led to the widespread use of fluorinated heterocycles in the development of pharmaceuticals and agrochemicals. rsc.orgalfa-chemistry.com

Chloromethyl Group: The chloromethyl group (-CH₂Cl) is a highly versatile functional group in organic synthesis. It serves as a reactive "handle" that allows for the straightforward introduction of a wide variety of other functional groups through nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the benzylic-like carbon atom susceptible to attack by a diverse range of nucleophiles. This reactivity is crucial for constructing more complex molecules and for linking the pyridine core to other molecular fragments.

Overview of 5-(Chloromethyl)-3-fluoro-2-methylpyridine within Contemporary Synthetic Chemistry

This compound emerges as a valuable building block in contemporary synthetic chemistry, combining the advantageous properties of its constituent parts. The pyridine core provides a foundational scaffold, while the fluorine atom at the 3-position modulates the electronic properties of the ring and can enhance biological activity. The methyl group at the 2-position can influence the steric environment around the nitrogen atom. Most significantly, the chloromethyl group at the 5-position provides a key site for synthetic elaboration, enabling chemists to readily introduce new functionalities and build more complex molecular architectures. This trifecta of functional groups makes this compound a highly sought-after intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Physicochemical Properties of this compound

The unique arrangement of substituents on the pyridine ring of this compound gives rise to its distinct physicochemical properties.

| Property | Value |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Predicted LogP | 2.1 (moderate lipophilicity) |

| Solubility | Low in water; soluble in organic solvents like DMSO and DMF |

Data sourced from public chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

5-(chloromethyl)-3-fluoro-2-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3 |

InChI Key |

FQDDMBRNHYRAFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)CCl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloromethyl 3 Fluoro 2 Methylpyridine

Precursor Synthesis and Functional Group Interconversion Strategies

The synthesis of the target compound fundamentally relies on the availability of appropriately substituted pyridine (B92270) precursors. A common and economically viable starting point for many substituted pyridines is 3-picoline (3-methylpyridine). nih.govjst.go.jp Industrial-scale syntheses of related fluorinated and chlorinated pyridines often begin with picoline derivatives, which undergo a series of halogenation and functionalization steps. google.com For 5-(chloromethyl)-3-fluoro-2-methylpyridine, a logical precursor is a 3-fluoro-2-methylpyridine (B130116) scaffold, which can then be functionalized at the 5-position.

One plausible route involves starting with a precursor like 3-fluoro-5-hydroxymethylpyridine. The synthesis would then require the introduction of the methyl group at the 2-position, which can be achieved via alkylation using reagents such as methyl iodide in the presence of a base. vulcanchem.com

A critical step in many synthetic pathways is the conversion of a more stable functional group into the desired chloromethyl group. This functional group interconversion (FGI) is often accomplished by transforming a hydroxymethyl (-CH₂OH) or a methyl (-CH₃) group. The conversion of a hydroxymethyl group to a chloromethyl group is a standard organic transformation. ub.edu Reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PCl₃) are effective for this conversion, proceeding typically through an Sₙ2 mechanism which results in the inversion of configuration if the carbon is chiral, although in this case, it is not. ub.edu

Alternatively, a precursor like 2,3-dichloro-5-methylpyridine (B1314173) can be synthesized and subsequently modified. patsnap.com The synthesis of this precursor can start from raw materials like propionaldehyde (B47417) and acrylonitrile, which undergo addition and ring-closure reactions. patsnap.com Another approach involves the chlorination of 5-methyl-3,4-dihydropyridin-2(1H)-one. patsnap.com

Targeted Chloromethylation Reactions of Fluorinated Pyridine Scaffolds

Introducing the chloromethyl group onto the fluorinated pyridine ring is a pivotal step that requires careful control to ensure correct positioning and avoid side reactions. Direct chloromethylation of the 3-fluoro-2-methylpyridine ring is challenging due to the potential for multiple reaction sites and the deactivating effect of the fluorine atom and pyridine nitrogen on electrophilic aromatic substitution.

A more controlled and widely adopted strategy is a two-step approach involving the introduction of a hydroxymethyl group, followed by its conversion to the chloromethyl group as discussed in the previous section. Another method for introducing the chloromethyl group onto an activated ring system involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). vulcanchem.com

A related industrial process for a similar compound, 2-chloro-5-chloromethylpyridine (CCMP), involves the direct, one-step chlorination of 3-methylpyridine (B133936). patsnap.com This reaction is carried out in a tubular reactor containing a supported palladium chloride catalyst, where vaporized 3-methylpyridine is mixed with chlorine gas. patsnap.com While this demonstrates a direct route from a methyl group to a chloromethyl group on a pyridine ring, applying this to the more complex 3-fluoro-2-methylpyridine system would require significant optimization to control regioselectivity.

The synthesis of derivatives from the chloromethyl group is also an important consideration. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) is a precursor for 2-chloro-5-(hydrazinylmethyl)pyridine, which is synthesized by reacting the former with hydrazine (B178648) hydrate. researchgate.net This highlights the utility of the chloromethyl group as a reactive handle for further molecular elaboration.

Regioselective Functionalization Approaches

Achieving the desired 2,3,5-substitution pattern on the pyridine ring is a significant synthetic challenge. The inherent electronic properties of the pyridine ring, combined with the directing effects of existing substituents (fluorine and methyl groups), dictate the position of subsequent functionalization. The fluorine at the 3-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming groups primarily to the 5-position. The methyl group at the 2-position is an electron-donating group, which activates the ring and also directs incoming electrophiles to the 5-position. The synergistic directing effects of both the 2-methyl and 3-fluoro substituents strongly favor functionalization at the C-5 position, making the regioselective introduction of the chloromethyl group (or its precursor) feasible.

Despite these directing effects, competing reactions can occur, leading to mixtures of isomers. vulcanchem.com Therefore, the choice of synthetic route and reaction conditions is crucial for maximizing the yield of the desired 5-(chloromethyl) isomer. Methodologies that build the ring from acyclic precursors with the substituents already in place can circumvent the regioselectivity issues associated with functionalizing a pre-existing pyridine ring. For instance, the cyclization of dichloroacetonitrile (B150184) with methacrolein (B123484) has been used to directly synthesize 2,3-dichloro-5-picoline, although conversion rates can be a limitation. patsnap.com The development of high-yielding, one-pot syntheses for versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine demonstrates a strategy for achieving regioselective synthesis of 2,3,5-trisubstituted pyridines. bohrium.comnih.gov

Development of Novel Catalytic Systems for Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental profile of synthetic routes to complex molecules like this compound. Lewis acid catalysts are frequently employed in key transformation steps. For example, ZnCl₂ can be used to facilitate the chloromethylation of the pyridine scaffold using MOMCl. vulcanchem.com In the synthesis of the related precursor 2,3-dichloro-5-methylpyridine, a Lewis acid catalyst is used in conjunction with a chlorinating reagent to achieve selective synthesis from a pyridone starting material. patsnap.com

Transition metal catalysts are also vital, particularly for halogenation reactions. The synthesis of 2-chloro-5-chloromethyl pyridine can be achieved using a supported palladium chloride catalyst (PdCl₂/Al₂O₃), which allows for a one-step reaction from 3-methylpyridine and chlorine gas, improving selectivity towards the target product. patsnap.com Furthermore, simultaneous vapor-phase chlorination and fluorination of picoline derivatives at high temperatures often utilize transition metal-based catalysts, such as iron fluoride, to produce key intermediates for agrochemicals. jst.go.jp

The Suzuki coupling reaction, while not directly used for the synthesis of the target compound's core structure, exemplifies the power of palladium catalysis in functionalizing pyridine rings. This reaction is used to form C-C bonds, for instance, by coupling a pyridine-boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride. researchgate.netmdpi.com The principles of such catalytic systems can inspire the development of novel cross-coupling methods for the direct introduction of functionalized methyl groups onto the pyridine ring.

| Reaction Step | Catalyst Type | Example Catalyst | Purpose | Reference |

| Chloromethylation | Lewis Acid | ZnCl₂ | Activation of chloromethylating agent | vulcanchem.com |

| Chlorination | Lewis Acid | Not specified | Synergistic catalysis with chlorinating reagent | patsnap.com |

| Chlorination | Supported Metal | PdCl₂/Al₂O₃ | Selective chlorination of methyl group and ring | patsnap.com |

| Halogen Exchange | Transition Metal | Iron Fluoride | Vapor-phase chlorination/fluorination | jst.go.jp |

This table provides examples of catalytic systems used in the synthesis of the target compound or structurally related pyridines.

Process Optimization and Scalability Studies for Academic and Industrial Relevance

The development of large-scale, high-yielding protocols is a key objective. Research into the synthesis of related 2,3,5-trisubstituted pyridines has demonstrated the feasibility of such processes starting from inexpensive materials. bohrium.comnih.gov For industrial production, batch processing can be inefficient. Continuous flow chemistry offers a more efficient, controlled, and scalable alternative. Flow reactors provide superior control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivity. The synthesis of a derivative, 2-chloro-5-(hydrazinylmethyl)pyridine, has been successfully demonstrated using a flow reactor, showcasing the potential of this technology for the production of related pyridine compounds. researchgate.net This approach minimizes the handling of hazardous intermediates and allows for safer and more efficient large-scale production.

Optimization of reaction conditions, such as temperature and catalyst loading, is also critical. For instance, in the catalytic chlorination of 3-methylpyridine, the flow rate of reactants and the reaction temperature are carefully controlled to maximize the yield of the desired product. patsnap.com Such optimization is essential for transitioning a synthetic route from a laboratory-scale procedure to a robust industrial process.

| Parameter | Traditional Batch | Continuous Flow | Advantage of Flow Chemistry |

| Temperature Control | Prone to hotspots | Precise and uniform | Improved safety and selectivity |

| Scalability | Requires larger vessels | Achieved by longer run time | Easier scale-up |

| Safety | Large volumes of reagents | Small reaction volumes at any time | Reduced risk with hazardous materials |

| Mixing | Can be inefficient | Efficient and rapid | Higher reaction rates and yields |

This table compares traditional batch processing with modern continuous flow chemistry for the synthesis of chemical intermediates.

Mechanistic Investigations and Chemical Reactivity of 5 Chloromethyl 3 Fluoro 2 Methylpyridine

Electrophilic and Radical Transformations of the Pyridine (B92270) Nucleus

In contrast, radical reactions are more feasible on electron-deficient aromatic systems. Transformations involving radical initiators could lead to functionalization of the pyridine nucleus, although such reactions often provide lower regioselectivity compared to ionic pathways.

Directed Ortho-Metalation and Related Methodologies for Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic systems. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, positioning the base for selective proton abstraction. baranlab.org

In 5-(Chloromethyl)-3-fluoro-2-methylpyridine, several groups could potentially direct metalation:

The Pyridine Nitrogen: The ring nitrogen itself can act as a DMG, directing metalation to the C2 or C6 positions. However, the C2 position is already substituted with a methyl group.

The Fluoro Group: Halogens, including fluorine, are recognized as moderate DMGs. organic-chemistry.org The fluorine atom at C3 would direct lithiation to the C4 position.

The Chloromethyl Group: While less common, side-chain groups can sometimes participate in directing metalation.

The most probable outcome for a DoM reaction on this substrate would be lithiation at the C4 position, directed by the C3-fluoro group. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), introducing a new substituent with high regiocontrol. harvard.edu

| Potential Directing Group | Predicted Site of Metalation | Relative Directing Strength | Example Electrophile (E+) | Product |

|---|---|---|---|---|

| C3-Fluorine | C4 | Moderate | Iodine (I₂) | 4-Iodo-5-(chloromethyl)-3-fluoro-2-methylpyridine |

| Pyridine Nitrogen | C6 | Weak/Moderate | Dimethylformamide (DMF) | 6-Formyl-5-(chloromethyl)-3-fluoro-2-methylpyridine |

Cross-Coupling Reactions Involving Activated C-Cl or C-F Bonds

Cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation. This pyridine derivative possesses two distinct carbon-halogen bonds that can potentially participate in such transformations.

Reactions at the C-Cl Bond: The C(sp³)-Cl bond in the chloromethyl group is activated, similar to a benzylic chloride, and is an excellent substrate for various palladium- or nickel-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Stille coupling with organostannanes can be used to introduce aryl, alkynyl, and other organic fragments at this position. soton.ac.ukmdpi.com

Reactions at the C-F Bond: The C(sp²)-F bond on the pyridine ring is significantly stronger and less reactive than the C-Cl bond. worktribe.com Activation of C-F bonds for cross-coupling is a challenging but evolving area of organometallic chemistry. mdpi.com It typically requires specialized catalysts, often based on nickel or rhodium, and harsher reaction conditions. mdpi.comnih.gov The electron-withdrawing nature of the pyridine ring and the other substituents can facilitate the oxidative addition of a low-valent metal catalyst into the C-F bond, enabling subsequent coupling with a suitable partner. worktribe.com

Rearrangement Reactions and Their Mechanistic Elucidation

Substituted pyridines can undergo various rearrangement reactions, often promoted by acid, base, or transition metals. libretexts.org While specific rearrangement studies on this compound are not widely documented, its functional groups allow for plausible transformations into substrates for known rearrangements.

For example, if the chloromethyl group were hydrolyzed and oxidized to a carboxylic acid, a Curtius or Hofmann rearrangement could be employed to convert it into an amino group. Furthermore, transformation of the chloromethyl group into a 1,2-diol derivative could set the stage for a Pinacol rearrangement under acidic conditions. libretexts.org This reaction involves the 1,2-migration of an alkyl or aryl group to an adjacent carbocation, typically resulting in a ring expansion or contraction if the diol is part of a cyclic system. libretexts.org

Mechanistic elucidation for such reactions would involve identifying key intermediates, studying kinetic isotope effects, and using computational modeling to map the reaction energy profile. For instance, an iridium-mediated tautomerization of pyridine to its 2-carbene tautomer has been reported, showcasing the potential for complex, metal-mediated rearrangements of the pyridine core itself. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom. For 5-(Chloromethyl)-3-fluoro-2-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for an unambiguous structural assignment.

Proton (¹H) NMR Studies

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl, chloromethyl, and aromatic protons. The methyl group protons at the 2-position would likely appear as a singlet in the upfield region, typically around 2.3-2.6 ppm. The chloromethyl protons at the 5-position are expected to produce a singlet further downfield, generally in the range of 4.5-4.8 ppm, due to the electron-withdrawing effect of the adjacent chlorine atom.

The pyridine (B92270) ring has two aromatic protons at positions 4 and 6. The proton at the 6-position is anticipated to be a doublet, influenced by coupling to the fluorine atom at the 3-position. The proton at the 4-position would also appear as a doublet due to coupling with the same fluorine atom. The precise chemical shifts of these aromatic protons are influenced by the combined electronic effects of the methyl, fluoro, and chloromethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (at C2) | 2.3 - 2.6 | Singlet |

| Chloromethyl (at C5) | 4.5 - 4.8 | Singlet |

| Aromatic H (at C4) | 7.2 - 7.5 | Doublet |

| Aromatic H (at C6) | 8.0 - 8.3 | Doublet |

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbon of the methyl group at C2 would appear at the highest field (lowest ppm value). The chloromethyl carbon at C5 will be shifted downfield.

The five carbons of the pyridine ring will each give a unique signal, with their chemical shifts being heavily influenced by the attached functional groups and the electronegative fluorine atom. The carbon atom bonded directly to the fluorine (C3) will show a large coupling constant (¹JCF). The other ring carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), which can be valuable for signal assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (at C2) | 15 - 20 |

| Chloromethyl (at C5) | 40 - 45 |

| C4 | 120 - 125 |

| C6 | 145 - 150 |

| C5 | 130 - 135 |

| C2 | 155 - 160 |

| C3 | 158 - 163 (with large C-F coupling) |

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 3-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will be split into a doublet of doublets due to coupling with the aromatic protons at the 4 and 6 positions, providing further confirmation of the substitution pattern on the pyridine ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this molecule, it would primarily confirm the coupling between the aromatic protons on the pyridine ring, although these correlations might be weak depending on the magnitude of the coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the methyl and chloromethyl groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their respective carbon signals on the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," which is unique to the compound and can be used for identification.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups. These would include C-H stretching vibrations for the methyl and chloromethyl groups and the aromatic ring, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a strong C-F stretching band. The C-Cl stretching vibration of the chloromethyl group would also be present, typically in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring, which might be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental composition.

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, there would also be a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of a chlorine radical from the molecular ion to form a stable benzylic-type carbocation. Another prominent fragmentation pathway could be the loss of the entire chloromethyl group. Further fragmentation of the pyridine ring would also be observed, providing additional structural information.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

As of the latest available research, specific X-ray diffraction crystallography data for the compound this compound has not been reported in publicly accessible literature. While crystallographic studies have been conducted on structurally related pyridine derivatives, direct analysis of the solid-state molecular architecture of this compound is not currently available.

The acquisition of such data would require the successful growth of a single crystal of this compound of suitable quality for diffraction experiments. Future research in this area would provide a more complete understanding of the compound's structural characteristics.

Computational Chemistry and Theoretical Modeling of 5 Chloromethyl 3 Fluoro 2 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and stable geometric conformation of a molecule. For 5-(Chloromethyl)-3-fluoro-2-methylpyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. mdpi.com This process finds the lowest energy arrangement of the atoms, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

The results would reveal how the substituents (chloro, fluoro, and methyl groups) influence the geometry of the pyridine (B92270) ring. For instance, the calculations would quantify the C-F, C-Cl, and C-C bond lengths and show any distortions in the pyridine ring from a perfect hexagon.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C3-F | ~1.35 Å |

| Bond Length | C5-CH₂Cl | ~1.51 Å |

| Bond Length | C-Cl | ~1.79 Å |

| Bond Angle | F-C3-C4 | ~118° |

| Bond Angle | C4-C5-C6 | ~119° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (e.g., Fukui functions, NBO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. ripublication.com The HOMO is the region from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ripublication.com For this compound, DFT calculations would map the electron density of these orbitals. It is expected that the HOMO would be distributed primarily over the electron-rich pyridine ring, while the LUMO might be localized near the electron-withdrawing fluorine atom and the reactive chloromethyl group.

Other reactivity descriptors derived from these calculations include:

Natural Bond Orbital (NBO) Analysis: This method investigates charge distribution, revealing the partial atomic charges on each atom and analyzing charge transfer interactions within the molecule. rsc.org

Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. semanticscholar.org

Prediction of Reaction Pathways and Transition States

Computational methods can model the mechanisms of chemical reactions involving this compound. A common reaction for this molecule would be a nucleophilic substitution at the chloromethyl group (a Menshutkin-type reaction). nih.gov DFT calculations can be used to map the entire reaction pathway from reactants to products.

This involves locating the transition state (TS) , which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy indicates a faster reaction. These studies provide atomic-level detail on how bonds are broken and formed during the reaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculates static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net MD simulations apply the laws of motion to the atoms, providing a dynamic view of the molecule's behavior at a given temperature and pressure. ucl.ac.ukucl.ac.uk

For this compound, MD simulations would be useful for:

Conformational Analysis: The chloromethyl group can rotate. MD simulations can explore the different rotational conformers and determine their relative populations and the energy barriers between them.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD can simulate how multiple molecules of this compound interact with each other or with solvent molecules. This is crucial for understanding properties like solubility and boiling point. rsc.org

Quantum Chemical Studies of Substituent Effects on Reactivity and Selectivity

Fluorine Atom (at C3): As a strongly electronegative atom, it acts as an electron-withdrawing group via the inductive effect, which generally decreases the electron density of the pyridine ring and can influence the sites of electrophilic or nucleophilic attack. researchgate.net

Methyl Group (at C2): This is an electron-donating group, which can increase the electron density of the ring and sterically hinder reactions at adjacent positions.

Chloromethyl Group (at C5): This group provides a primary site for nucleophilic substitution reactions and also exerts an electron-withdrawing effect on the ring.

Synthetic Applications and Derivatization Strategies

Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The chloromethyl group (-CH₂Cl) at the 5-position is the primary reactive handle for derivatization, making 5-(Chloromethyl)-3-fluoro-2-methylpyridine an excellent electrophilic building block. This group is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups and the construction of more intricate molecular architectures. vulcanchem.com

The reaction with various nucleophiles such as amines, thiols, alcohols, and carbanions allows for the extension of the molecule and the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role in building complex heterocyclic systems. For instance, reaction with primary or secondary amines can lead to the corresponding aminomethyl-pyridines, which are themselves important scaffolds in medicinal chemistry. Similarly, reaction with hydrazine (B178648) can yield hydrazinylmethyl-pyridine intermediates, which can be further reacted with aldehydes to create diverse hydrazone derivatives. researchgate.net

This versatility allows chemists to use this compound as a foundational element to construct a variety of fused and non-fused heterocyclic systems, which are prevalent in biologically active compounds.

Design and Synthesis of Advanced Pharmaceutical Intermediates

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The 3-fluoro-2-methylpyridine (B130116) core of the title compound is therefore a desirable scaffold for the development of new therapeutic agents. The compound's structure is particularly amenable to derivatization for drugs targeting the central nervous system (CNS), as the fluorine atom can facilitate crossing the blood-brain barrier. vulcanchem.com

The synthetic utility of the chloromethyl group allows for the attachment of various pharmacophores to the fluorinated pyridine (B92270) ring. Through nucleophilic substitution, moieties known to interact with specific biological targets can be appended, leading to the creation of advanced pharmaceutical intermediates. This modular approach enables the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The combination of the fluorinated pyridine ring and the versatile chloromethyl linker makes this compound a valuable building block for generating libraries of novel compounds for high-throughput screening. fluorochem.co.uk

Table 1: Potential Pharmaceutical Scaffolds via Derivatization

| Nucleophile | Resulting Linkage | Potential Application |

|---|---|---|

| Primary/Secondary Amine | -CH₂-NR¹R² | CNS agents, Kinase inhibitors |

| Thiol | -CH₂-SR | Enzyme inhibitors |

| Alcohol/Phenol | -CH₂-OR | Ether-linked pharmacophores |

Application in the Development of Agrochemical Precursors

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, forming the basis for many highly effective and selective herbicides and insecticides. agropages.com Specifically, chlorinated and fluorinated methylpyridine derivatives are critical intermediates for the fourth generation of pesticide products, which are characterized by high efficacy and low toxicity. agropages.com

Compounds structurally similar to this compound, such as 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), are used as starting materials for the synthesis of key trifluoromethylpyridine (TFMP) intermediates. nih.govjst.go.jp These processes often involve further chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction where chlorine is replaced by fluorine using hydrogen fluoride. nih.gov

Given its existing fluoro and chloromethyl substituents, this compound is a prime candidate to serve as a precursor in analogous synthetic pathways. It can be envisioned as an intermediate for producing highly substituted pyridines that are precursors to potent agrochemicals like herbicides and insecticides. The specific substitution pattern of the molecule can influence the biological activity, soil persistence, and target specificity of the final active ingredient. vulcanchem.com

Table 2: Key Agrochemical Intermediates Derived from Chloromethylpyridines

| Precursor | Subsequent Reactions | Final Intermediate Class | Example Agrochemicals |

|---|---|---|---|

| 2-chloro-5-(chloromethyl)pyridine | Chlorination, Fluorination | Trifluoromethylpyridines (TFMPs) | Fluazifop-butyl, Haloxyfop-methyl agropages.comnih.gov |

Exploration in Polymer Chemistry and Materials Science as Functional Monomers

While specific examples of this compound being used in polymer chemistry are not widely documented, its structure suggests significant potential as a functional monomer. The reactive chloromethyl group can be utilized in several polymerization strategies. mdpi.comnih.gov

For instance, it could be converted into a polymerizable group, such as a styrenic or acrylic moiety, through reaction with a suitable precursor. This would create a novel monomer that introduces the fluorinated pyridine unit into a polymer backbone. Alternatively, the chloromethyl group itself can act as an initiating site for certain types of polymerization or be used in polycondensation reactions.

The incorporation of the 3-fluoro-2-methylpyridine moiety into a polymer can impart desirable properties to the resulting material. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy (hydrophobicity). nih.gov Pyridine-containing polymers have applications in areas such as catalysis, antimicrobial materials, and fluorescent materials. mdpi.comresearchgate.net Therefore, polymers derived from this compound could be explored for high-performance applications where a combination of these properties is required.

Table 3: Potential Roles in Polymer Synthesis

| Functional Group | Polymerization Strategy | Potential Polymer Property |

|---|---|---|

| Chloromethyl (-CH₂Cl) | Post-polymerization functionalization of other polymers | Introduction of pyridine-fluoro functionality |

| Chloromethyl (-CH₂Cl) | Initiator for cationic polymerization | Creation of novel polymer architectures |

Future Perspectives and Emerging Research Avenues

Integration of Sustainable Chemistry Principles in Synthesis

The synthesis of specialty chemicals is increasingly being scrutinized through the lens of sustainable and green chemistry. Future research on the production of 5-(Chloromethyl)-3-fluoro-2-methylpyridine will likely prioritize the development of more environmentally benign synthetic routes. This involves a multi-faceted approach aimed at minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas of focus will include:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems to reduce waste and improve atom economy. This could involve developing novel catalysts for the key halogenation and functionalization steps.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents, supercritical fluids, or even aqueous systems, to replace traditional volatile organic compounds (VOCs).

Flow Chemistry: Implementing continuous flow manufacturing processes. Flow chemistry offers superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process intensification, leading to higher yields and reduced energy usage.

Waste Valorization: Investigating methods to convert byproducts from the synthesis into valuable materials, adhering to the principles of a circular economy.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Future applications include:

Predictive Synthesis: AI algorithms, trained on vast databases of chemical reactions, can predict the most viable synthetic pathways to this compound, potentially identifying novel routes with higher efficiency or lower cost. cam.ac.uk These models can analyze the complex interplay of substituents on the pyridine (B92270) ring to forecast reactivity. eurekalert.orgdartmouth.edu

Reaction Optimization: Machine learning models can be employed to optimize reaction conditions (e.g., temperature, catalyst loading, solvent choice) by analyzing large experimental datasets. This can lead to improved yields and purity while minimizing the number of required laboratory experiments. rjptonline.org

Discovery of New Derivatives: By predicting the reactivity of the chloromethyl group and the pyridine ring, AI can suggest novel derivatization reactions and predict the properties of the resulting compounds, accelerating the discovery of new molecules with desired biological or material properties.

| AI/ML Application | Potential Impact on this compound Chemistry |

| Retrosynthesis Prediction | Identifies novel and more efficient synthetic routes. |

| Reaction Yield Prediction | Optimizes conditions to maximize product formation and minimize waste. rjptonline.org |

| Property Prediction | Forecasts the biological activity or material properties of new derivatives. |

Exploration of Photoredox and Electrocatalytic Methodologies for Functionalization

Modern synthetic chemistry is increasingly turning to photoredox and electrocatalytic methods to achieve transformations under mild conditions that are often difficult to accomplish with traditional thermal methods. These techniques offer unique reactivity pathways for the functionalization of this compound.

Photoredox Catalysis: This approach uses light to generate highly reactive radical intermediates. It could be applied to the C-Cl bond of the chloromethyl group to initiate cross-coupling reactions, C-H functionalization of the methyl group, or modifications to the pyridine ring itself, all under ambient temperature and pressure.

Electrocatalysis: By using electricity to drive chemical reactions, electrocatalysis provides a powerful and sustainable tool for synthesis. It can be employed for selective reductions or oxidations of the pyridine scaffold or for generating reactive species for coupling reactions, avoiding the need for harsh chemical oxidants or reductants.

Development of Novel Organometallic Chemistry involving the Pyridine Framework

The pyridine ring is a privileged ligand in organometallic chemistry, and the specific electronic and steric profile of this compound makes it an interesting candidate for novel catalytic applications. The electron-withdrawing fluorine and the reactive chloromethyl handle provide multiple points for coordination and transformation.

Future research directions may involve:

Cross-Coupling Reactions: While Suzuki and other cross-coupling reactions are established for pyridine systems, research will focus on developing catalysts that are highly active for this specific, sterically hindered, and electronically modified substrate. researchgate.net This would enable the facile introduction of a wide range of substituents at various positions.

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring or the methyl group via transition-metal catalysis is a major goal of modern synthesis. Developing selective catalysts for C-H activation on this framework would provide a highly efficient way to build molecular complexity.

Novel Ligand Design: Utilizing the this compound scaffold itself as a building block for more complex ligands. The pyridine nitrogen and the chloromethyl group could be used to create bidentate or pincer-type ligands for new catalytic systems.

Expansion into High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the pace of discovery, high-throughput experimentation (HTE) and automated synthesis are becoming indispensable tools. nih.govnih.gov These platforms allow for the rapid screening of hundreds or even thousands of reaction conditions in parallel, dramatically reducing the time required for reaction development and optimization. scienceintheclassroom.orgresearchgate.net

For this compound, HTE can be applied to:

Reaction Screening: Rapidly screen a wide array of catalysts, ligands, bases, and solvents to find optimal conditions for its synthesis or for subsequent derivatization reactions. mdpi.com

Library Synthesis: Automate the synthesis of a large library of derivatives by reacting the chloromethyl group with a diverse set of nucleophiles. This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

Process Optimization: Quickly map the reaction landscape to understand the influence of various parameters on yield and purity, leading to more robust and scalable manufacturing processes.

| Parameter | High-Throughput Screening Application |

| Catalysts/Ligands | Identification of optimal metal-ligand combinations for cross-coupling. |

| Solvents | Screening for green and effective reaction media. |

| Reagents | Testing a diverse library of nucleophiles for derivatization. |

| Temperature/Concentration | Fine-tuning reaction conditions for maximum yield and selectivity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Chloromethyl)-3-fluoro-2-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation or nucleophilic substitution of precursor pyridine derivatives. For example, chloromethylation of 3-fluoro-2-methylpyridine using chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions (e.g., H₂SO₄) is a common approach. Reaction temperature (40–60°C) and stoichiometry of the chloromethylating agent (1.2–1.5 equivalents) critically affect yield, with excess reagent leading to di-substitution byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the monochlorinated product. Reported yields range from 45% to 68%, with variability attributed to solvent polarity and catalyst choice (e.g., ZnCl₂ vs. AlCl₃) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–4.7 ppm, while the aromatic protons resonate as multiplets in δ 6.8–8.2 ppm. The methyl group (-CH₃) adjacent to the pyridine nitrogen shows a downfield shift (δ 2.5–2.7 ppm) due to deshielding.

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent.

- IR : C-Cl stretching at ~650 cm⁻¹ and C-F stretching at ~1220 cm⁻¹.

- MS : Molecular ion [M⁺] at m/z 173.5 (Cl isotope pattern) with fragmentation peaks at m/z 138 (loss of Cl) and m/z 121 (loss of CH₂Cl). Cross-validation with high-resolution mass spectrometry (HRMS) is advised to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : The compound is classified as a skin irritant (Skin Irrit. Category 2) and may cause respiratory toxicity (STOT SE 3). Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust/aerosols. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Store in a cool, dry place away from oxidizing agents. Waste disposal should follow institutional guidelines for halogenated compounds .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution or transition-metal-catalyzed coupling. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C for 12 hours achieves coupling at the chloromethyl site. Competing side reactions (e.g., dechlorination) can occur if base strength (e.g., K₂CO₃ vs. Cs₂CO₃) is not optimized. Computational studies (DFT) suggest the electron-withdrawing fluorine and methyl groups enhance the electrophilicity of the chloromethyl carbon, increasing coupling efficiency .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring in this compound?

- Methodological Answer : Regioselectivity is governed by electronic and steric effects. For electrophilic substitution, the 4-position is activated due to the fluorine’s -I effect, while the methyl group at the 2-position sterically hinders adjacent positions. Directed ortho-metalation (e.g., using LDA or TMPMgCl·LiCl) enables selective functionalization at the 6-position. Alternatively, transition-metal catalysis (e.g., Ru or Rh complexes) can direct C-H activation. Recent studies report >80% regioselectivity for 6-position bromination using NBS under UV light .

Q. How do computational methods (e.g., DFT) predict the stability and reaction pathways of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, the energy barrier for nucleophilic substitution at the chloromethyl group is ~25 kcal/mol, lower than aromatic C-F substitution (~35 kcal/mol). Solvent effects (PCM model) show polar aprotic solvents (e.g., DMF) stabilize transition states, aligning with experimental yield improvements. Computational models also predict tautomerization pathways in biological systems, aiding drug design .

Q. What contradictions exist in reported biological activity data for derivatives of this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values varying by >10 µM across studies) may arise from impurity profiles (e.g., residual Pd in coupling reactions) or assay conditions (e.g., cell line variability). Rigorous purification (HPLC) and standardized bioassays (e.g., MTT protocol) are critical. For example, a 2022 study resolved contradictions by confirming that this compound’s antiproliferative activity in HeLa cells is due to ROS generation, not direct DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.